Desmethylsibutramine hydrochloride Desmethylsibutramine hydrochloride
Brand Name: Vulcanchem
CAS No.: 84467-94-7
VCID: VC20751601
InChI: InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H
SMILES: CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Molecular Formula: C16H25Cl2N
Molecular Weight: 302.3 g/mol

Desmethylsibutramine hydrochloride

CAS No.: 84467-94-7

Cat. No.: VC20751601

Molecular Formula: C16H25Cl2N

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Desmethylsibutramine hydrochloride - 84467-94-7

CAS No. 84467-94-7
Molecular Formula C16H25Cl2N
Molecular Weight 302.3 g/mol
IUPAC Name 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride
Standard InChI InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H
Standard InChI Key OUVFHVJVFLFXPQ-UHFFFAOYSA-N
SMILES CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Canonical SMILES CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl

Physical and Chemical Properties

Chemical Stability and Reactivity

The compound exhibits good stability under normal storage conditions, though it should be protected from strong oxidizing agents to prevent degradation . Under thermal stress or chemical decomposition, it may produce hazardous byproducts including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas . The relatively stable nature of the compound contributes to its persistence in biological systems and pharmaceutical preparations.

Molecular Properties

Table 1 presents the key molecular properties of desmethylsibutramine hydrochloride:

PropertyValueSource
Molecular FormulaC16H24ClN·HCl
Molecular Weight302.3 g/mol
CAS Number84467-94-7
AppearanceWhite solid
SolubilityWater-soluble
Physical StateSolid
FlammabilityNon-flammable

Analytical Methods and Quantification

Chromatographic Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for detecting and quantifying desmethylsibutramine hydrochloride in biological matrices. Research has demonstrated successful separation using Zorbax SB-C18 (4.6 mm×75 mm, 3.5 μm, 80 Å) analytical columns with mobile phases comprising 5 mM ammonium formate and acetonitrile (10:90, v/v) . This methodology allows for precise resolution of desmethylsibutramine from related compounds including the parent drug sibutramine and its di-desmethylated metabolite.

Mass Spectrometric Detection

Multiple reaction monitoring (MRM) in positive ionization mode has proven effective for the detection of desmethylsibutramine, with characteristic transitions at m/z 266.3/125.3 . This selective and sensitive approach facilitates accurate quantification in complex biological matrices such as human plasma. The compound-specific parameters for mass spectrometric detection are presented in Table 2:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Run Time (min)Other Parameters
N-desmethylsibutramine266.3125.38.2EP: 10, DP: 28, CE: 30, CXP: 12

Note: EP = Entrance Potential, DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential (values in volts)

Sample Preparation Methods

Liquid-liquid extraction has been validated for the isolation of desmethylsibutramine and related compounds from human plasma . This technique offers advantages in terms of simplicity, efficiency, and compatibility with subsequent analytical procedures. The extraction method typically yields high recovery rates with minimal matrix effects, enabling reliable quantification across a linear concentration range of 10.0-10,000.0 pg/mL with correlation coefficients (r) of ≥0.9997 .

Pharmacological Properties

Metabolism and Elimination

Desmethylsibutramine undergoes further metabolism in the body, primarily through:

  • Additional N-demethylation to form N-didesmethylsibutramine

  • N-Oxidation catalyzed by flavin monooxygenases

  • Glucuronidation mediated by UGT enzymes

  • Aromatic hydroxylation via cytochrome P450 enzymes, particularly CYP2D6

These metabolic pathways facilitate the compound's eventual elimination, primarily through renal excretion of conjugated metabolites.

Research Applications and Clinical Relevance

Bioanalytical Research

Desmethylsibutramine hydrochloride serves as an important reference standard in bioanalytical research, particularly in the development and validation of methods for detecting sibutramine adulteration in dietary supplements . The validated LC-MS/MS methods enable reliable quantification in human plasma and other biological matrices, supporting both regulatory surveillance and clinical investigations.

Bioequivalence Studies

Synthesis and Manufacturing

Synthetic Routes

The synthesis of desmethylsibutramine hydrochloride typically involves selective demethylation of sibutramine using appropriate demethylating agents. While specific industrial production methods may vary, common laboratory approaches employ reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction generally requires an inert atmosphere to prevent unwanted oxidation and side reactions.

Purification and Characterization

Following synthesis, purification typically involves recrystallization or chromatographic techniques to isolate the desired compound. The hydrochloride salt form is generally prepared to enhance stability and solubility characteristics. Characterization may employ various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm structural identity and purity.

Regulatory Status and Considerations

Regulatory Classification

As a metabolite of sibutramine, which has been withdrawn from medical use in most jurisdictions, desmethylsibutramine hydrochloride is subject to regulatory oversight. The compound may be classified variously as a research chemical, pharmaceutical intermediate, or reference standard depending on its intended use and applicable local regulations.

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